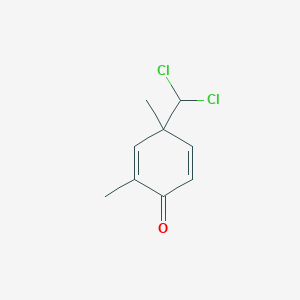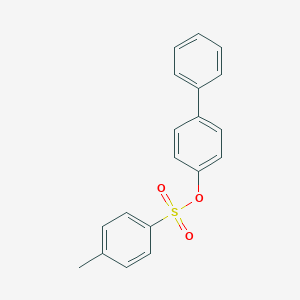
Biphenyl-4-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl 4-methylbenzenesulfonate is a chemical compound that has been used in various scientific research studies due to its unique properties. This compound is also known as BMS and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of biphenyl-4-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Biphenyl-4-yl 4-methylbenzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and has been shown to have anti-tumor effects in vitro. BMS has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using biphenyl-4-yl 4-methylbenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe and effective reagent for use in various applications. However, one of the limitations of using BMS is its low solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research involving biphenyl-4-yl 4-methylbenzenesulfonate. One potential direction is the development of new drugs and pharmaceuticals based on BMS. Another direction is the investigation of its potential as an anti-tumor agent. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion
In conclusion, biphenyl-4-yl 4-methylbenzenesulfonate is a unique chemical compound that has been used in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential applications of BMS in various fields of science.
Synthesemethoden
Biphenyl-4-yl 4-methylbenzenesulfonate can be synthesized using different methods. One of the most common methods is the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base. This method is known as the Mitsunobu reaction. Another method involves the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as triethylamine.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl 4-methylbenzenesulfonate has been widely used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. BMS has also been used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
76996-40-2 |
|---|---|
Produktname |
Biphenyl-4-yl 4-methylbenzenesulfonate |
Molekularformel |
C19H16O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI-Schlüssel |
CBYZELXTVBROSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
76996-40-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



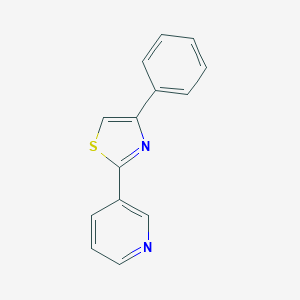
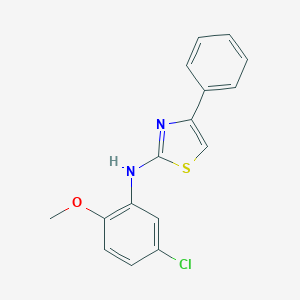
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)
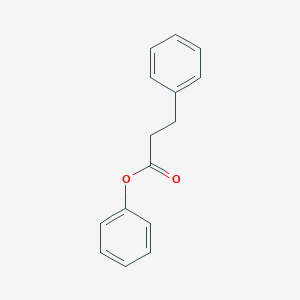
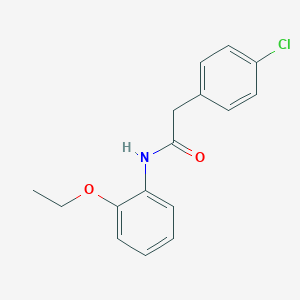
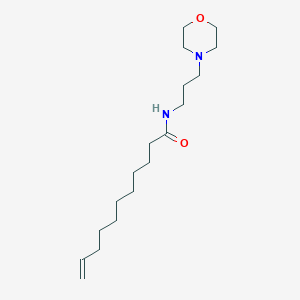
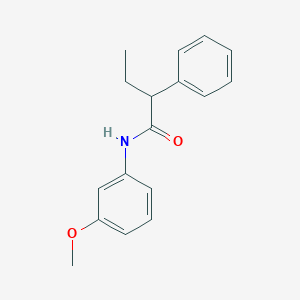
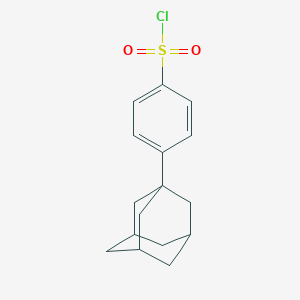
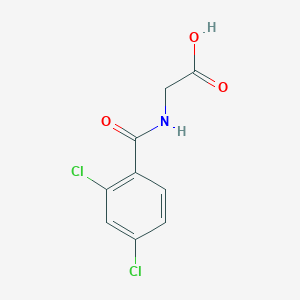
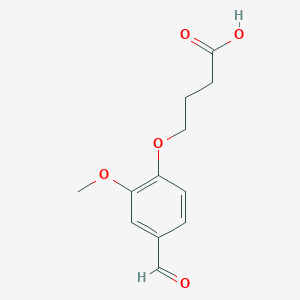
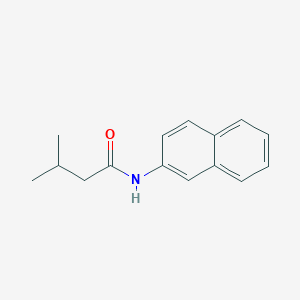
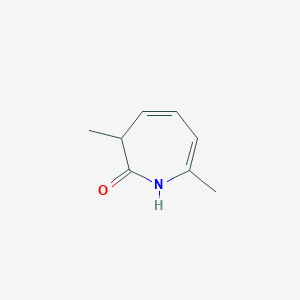
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
